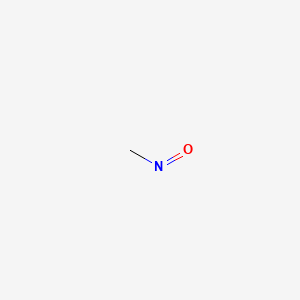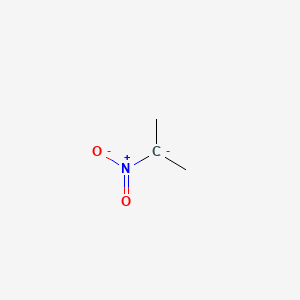
Kalasinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kalasinamide is a natural product found in Trivalvaria costata and Polyalthia suberosa with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Plant Defense Role
Kalasinamide, identified as an azaanthracene alkaloid, has been synthesized to understand its role as a potential plant defense phototoxin. The first total synthesis of kalasinamide resolved discrepancies in its reported characteristics from different sources. It's suggested that kalasinamide, through autosensitized photooxidation, can transform into the quinone marcanine A, which may play a part in the biosynthesis of (aza)anthraquinones. This transformation hints at kalasinamide's protective role in plants, potentially defending against microbial pathogens and predation following physical damage by generating toxic singlet oxygen (Gandy & Piggott, 2008).
Isolation from Polyalthia suberosa
Kalasinamide was isolated from the stems of Polyalthia suberosa, alongside other compounds such as N-trans-feruloyltyramine and N-trans-coumaroyltyramine. Its structure was determined using spectroscopic methods, indicating its presence as a natural product within this plant species. This isolation contributes to the understanding of the chemical diversity within Polyalthia suberosa and the potential biological activities of its constituents (Tuchinda et al., 2000).
Anti-HIV Activity
Research also identified kalasinamide among the compounds from Polyalthia suberosa with anti-HIV activities. Along with two new 2-substituted furans, kalasinamide showed potential in contributing to the anti-HIV properties of this plant, highlighting its significance in medicinal chemistry and potential therapeutic applications (Tuchinda et al., 2001).
Eigenschaften
Produktname |
Kalasinamide |
|---|---|
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
5,10-dimethoxy-4-methyl-1H-benzo[g]quinolin-2-one |
InChI |
InChI=1S/C16H15NO3/c1-9-8-12(18)17-14-13(9)15(19-2)10-6-4-5-7-11(10)16(14)20-3/h4-8H,1-3H3,(H,17,18) |
InChI-Schlüssel |
UAOWKPPYWUJTPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC2=C(C3=CC=CC=C3C(=C12)OC)OC |
Synonyme |
1-aza-9,10-dimethoxy-4-methyl-2-oxo-1,2-dihydroanthracene kalasinamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Indolo[3,2-b]carbazole](/img/structure/B1211750.png)
![Benzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1211751.png)

